molecular formula CH7N3O B1215563 Guanidine, monohydrate CAS No. 64120-25-8

Guanidine, monohydrate

Cat. No.: B1215563
CAS No.: 64120-25-8
M. Wt: 77.09 g/mol
InChI Key: OFZKYQYOBLPIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant. (From Martindale, the Extra Pharmacopoeia, 30th ed and Merck Index, 12th ed) It is also used in the treatment of myasthenia and as a fluorescent probe in HPLC.

Properties

CAS No.

64120-25-8

Molecular Formula

CH7N3O

Molecular Weight

77.09 g/mol

IUPAC Name

guanidine;hydrate

InChI

InChI=1S/CH5N3.H2O/c2-1(3)4;/h(H5,2,3,4);1H2

InChI Key

OFZKYQYOBLPIPO-UHFFFAOYSA-N

SMILES

C(=N)(N)N.O

Canonical SMILES

C(=N)(N)N.O

Key on ui other cas no.

64120-25-8

Related CAS

113-00-8 (Parent)

Synonyms

Chloride, Guanidinium
Chloride, Guanidium
Guanidine
Guanidine Hydrochloride
Guanidine Monohydrate
Guanidine Monohydrobromide
Guanidine Monohydrochloride
Guanidine Monohydroiodine
Guanidine Nitrate
Guanidine Phosphate
Guanidine Sulfate
Guanidine Sulfate (1:1)
Guanidine Sulfate (2:1)
Guanidine Sulfite (1:1)
Guanidinium
Guanidinium Chloride
Guanidium Chloride
Hydrochloride, Guanidine
Monohydrate, Guanidine
Monohydrobromide, Guanidine
Monohydrochloride, Guanidine
Monohydroiodine, Guanidine
Nitrate, Guanidine
Phosphate, Guanidine
Sulfate, Guanidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanidine, monohydrate
Reactant of Route 2
Guanidine, monohydrate
Reactant of Route 3
Guanidine, monohydrate
Reactant of Route 4
Guanidine, monohydrate
Reactant of Route 5
Guanidine, monohydrate
Reactant of Route 6
Guanidine, monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.